6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine
Description
6-[(3,5-Dimethyl-1-piperidinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine is a triazine derivative characterized by a 1,3,5-triazine core substituted at the 2-position with a 2-naphthyl group, at the 4-position with an amino group (-NH₂), and at the 6-position with a (3,5-dimethylpiperidin-1-yl)methyl moiety.
Properties
IUPAC Name |
6-[(3,5-dimethylpiperidin-1-yl)methyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6/c1-14-9-15(2)12-27(11-14)13-19-24-20(22)26-21(25-19)23-18-8-7-16-5-3-4-6-17(16)10-18/h3-8,10,14-15H,9,11-13H2,1-2H3,(H3,22,23,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUQNKSYQMNKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CC2=NC(=NC(=N2)NC3=CC4=CC=CC=C4C=C3)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine is a synthetic compound characterized by its unique triazine structure. This compound's potential biological activity is attributed to its complex molecular architecture, which includes a triazine core, a naphthyl group, and a piperidine moiety. The presence of multiple functional groups enhances its reactivity and potential for pharmacological applications.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound features:
- A triazine ring , known for stability and versatility in drug design.
- A naphthyl substituent , which may enhance lipophilicity and facilitate membrane permeability.
- A piperidine group , contributing to interaction with biological targets.
Biological Activity
Research indicates that compounds with structural similarities to this compound exhibit significant biological activities. Notable activities include:
- Anticancer Activity : Similar triazine derivatives have shown efficacy against various cancer cell lines by inhibiting key signaling pathways involved in cell proliferation and survival.
- Antimicrobial Properties : Some derivatives demonstrate activity against bacterial strains and fungi, suggesting potential as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Kinase Inhibition : Studies have shown that triazine derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells.
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
-
Study on Anticancer Activity :
- Objective : Evaluate the efficacy against breast cancer cell lines.
- Findings : The compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity.
-
Antimicrobial Evaluation :
- Objective : Assess the antimicrobial properties against Gram-positive and Gram-negative bacteria.
- Results : Showed significant inhibition zones compared to control antibiotics.
Synthesis and Modification
The synthesis of this compound typically involves several steps:
- Formation of the triazine core through cyclization reactions.
- Introduction of the naphthyl group via electrophilic aromatic substitution.
- Final modification to incorporate the piperidine moiety.
These synthetic pathways allow for variations that can optimize biological activity and selectivity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazine-2,4-diamine Derivatives
*Estimated based on structural formula.
Key Observations:
Substituent Impact on Applications: Chloro/Methylthio Groups (Atrazine, Simazine, Prometryn): These electron-withdrawing substituents enhance herbicidal activity by increasing electrophilicity, enabling interaction with plant photosynthetic enzymes .
Physicochemical Properties :
- The target compound’s logP (estimated >3) exceeds that of simpler analogs like 6-methyl-triazine-2,4-diamine (logP ~0.5), due to the hydrophobic naphthyl and piperidinyl groups. This lipophilicity may enhance membrane permeability but reduce aqueous solubility .
- Atrazine and simazine’s chloro groups contribute to environmental persistence, whereas the target compound’s hydrolytically stable C–N bonds may reduce ecological toxicity .
Q & A
Q. What are the standard synthetic routes for 6-[(3,5-dimethyl-1-piperidinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine?
The synthesis typically involves multi-step reactions starting with cyanoguanidine, aryl aldehydes, and amines. Key steps include:
- Condensation : Reacting cyanoguanidine with substituted aldehydes and amines under acidic conditions (e.g., HCl in ethanol) .
- Cyclization : Microwave-assisted heating (140°C, 150W) to form the triazine core, followed by NaOH treatment to neutralize excess acid .
- Purification : Recrystallization using polar aprotic solvents (e.g., DMF) or chromatography to isolate the final product . Solvents like dichloromethane and ethanol are commonly used, with inert gas environments to stabilize intermediates .
Q. How is the compound characterized for structural confirmation?
Characterization involves:
- Nuclear Magnetic Resonance (NMR) : ^1H and ^13C NMR to confirm substituent positions and piperidine/aromatic integrations .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- Elemental Analysis : Confirmation of C, H, N ratios to validate purity .
- Melting Point Determination : Consistency with literature values ensures reproducibility .
Advanced Research Questions
Q. What strategies optimize reaction yield and purity in multi-step syntheses?
Key optimization strategies include:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 50 minutes vs. hours) and improves yield (up to 85%) by enhancing thermal efficiency .
- Continuous Flow Systems : Lab-scale setups for controlled mixing and temperature, minimizing side reactions .
- Solvent Selection : Polar aprotic solvents (e.g., pyridine) enhance intermediate stability during cyclization .
- Inert Atmosphere : Nitrogen/argon prevents oxidation of sensitive intermediates like amines .
Q. How can 3D-QSAR models predict the compound’s biological activity?
3D-QSAR combines computational and experimental
- Molecular Docking : Aligns the compound with target proteins (e.g., kinases) to identify binding motifs .
- Electrostatic/Van der Waals Grids : Maps favorable interactions (e.g., fluorophenyl groups enhancing hydrophobic binding) .
- Validation : Cross-checking predicted IC50 values with in vitro assays (e.g., antiproliferative activity against leukemia cell lines) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay Variability : Standardize protocols (e.g., MTT assay incubation time, cell line selection) .
- Substituent Effects : Compare analogs (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to isolate structure-activity relationships .
- Metabolic Stability : Use hepatic microsome assays to assess degradation rates, which affect in vivo vs. in vitro outcomes .
Q. What in vivo models are suitable for evaluating pharmacokinetics?
Preclinical models include:
- Rodent Studies : Oral bioavailability and half-life measurements in Sprague-Dawley rats .
- Tissue Distribution : Radiolabeled compound tracking in organs (e.g., liver, kidneys) via scintillation counting .
- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites .
Methodological Notes
- Data Reproducibility : Ensure reaction logs include exact solvent volumes, heating rates, and catalyst batches .
- Safety Protocols : Handle chlorinated intermediates (e.g., 4-chlorophenyl derivatives) in fume hoods due to toxicity .
- Computational Tools : Use Gaussian or Schrödinger Suite for QSAR modeling, validated against crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
